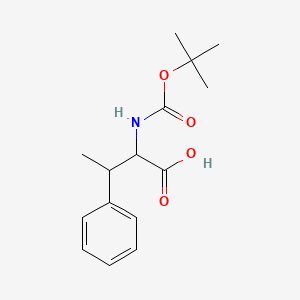

Boc-beta-methyl-DL-phenylalanine

Description

BenchChem offers high-quality Boc-beta-methyl-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-beta-methyl-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630424-76-9 |

Source

|

| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-beta-methyl-DL-phenylalanine chemical structure and properties

Technical Whitepaper: Boc-β-Methyl-DL-Phenylalanine in Peptidomimetic Design

Executive Summary

Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a critical class of non-proteinogenic amino acids used to introduce conformational constraints and proteolytic stability into bioactive peptides. By adding a methyl group to the β-carbon of the phenylalanine side chain, this residue creates significant steric hindrance, restricting rotation around the

Chemical Identity & Structural Analysis

The introduction of a methyl group at the β-position of phenylalanine creates a second chiral center, resulting in four possible stereoisomers. The "DL" designation typically refers to the racemization at the

Physicochemical Properties

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-β-methyl-DL-phenylalanine |

| CAS Number | 115132-19-9 |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water |

| Protecting Group | Boc (tert-Butyloxycarbonyl) - Acid labile |

| Chiral Centers |

Stereochemical Complexity

Unlike standard phenylalanine, the β-methyl analog possesses two chiral centers. The relative stereochemistry (erythro vs. threo) dictates the side-chain orientation.

-

Erythro (2S, 3S / 2R, 3R): Side chain phenyl and amino groups are anti-periplanar in the extended conformation.

-

Threo (2S, 3R / 2R, 3S): Side chain phenyl and amino groups exhibit different gauche interactions.

Figure 1: Stereochemical relationships and the resulting conformational constraints.

Synthetic Production Routes

The synthesis of β-methyl amino acids is non-trivial due to the need to control two stereocenters. The most authoritative method for research-grade synthesis involves the alkylation of Glycine-Ni(II) Schiff base complexes (Belokon/O'Donnell method), which allows for high diastereoselectivity.

Mechanistic Pathway

-

Schiff Base Formation: Glycine is complexed with a chiral auxiliary (e.g., BPB) and Ni(II).

-

Alkylation: The complex is alkylated with 1-bromo-1-phenyl-ethane (or similar benzyl halide derivatives). The steric bulk of the auxiliary directs the incoming electrophile.

-

Hydrolysis & Protection: The complex is disassembled with acid to release the free amino acid, followed by standard Boc-protection.

Figure 2: Synthetic workflow via Ni(II) Schiff base alkylation.

Applications in Drug Discovery

Conformational Constraint ( Lock)

The primary utility of Boc-β-Me-Phe is its ability to bias the

-

Impact: This reduces the entropy penalty upon binding to a receptor, potentially increasing affinity (high

). -

Example: In opioid peptides (e.g., Deltorphin analogs), incorporating β-Me-Phe can shift selectivity between

(mu) and

Proteolytic Stability

The β-methyl group acts as a steric shield for the peptide bond. Proteases like chymotrypsin, which cleave at the C-terminus of aromatic residues, are significantly hindered by the bulky β-substitution.

-

Result: Peptides containing β-Me-Phe exhibit prolonged half-lives in plasma assays compared to their native counterparts.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling

Note: Due to the steric bulk of the β-methyl group, standard coupling times must be extended.

Reagents:

-

Resin: Wang or Rink Amide (0.5 mmol/g loading).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Dry DMF.

Step-by-Step:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection (Previous Cycle): Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.

-

Activation:

-

Dissolve Boc-β-Me-Phe (3.0 eq relative to resin) in minimal DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours (double coupling is recommended due to steric hindrance).

-

Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Boc-Deprotection (Solution Phase)

For intermediate synthesis or cleavage.

-

Dissolve the Boc-protected compound in DCM (10 mL/g).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 50% v/v.

-

Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is obtained as the TFA salt, ready for the next coupling or purification.

References

-

Hruby, V. J., et al. (1991). "Design of conformationally constrained peptides." Medicinal Research Reviews, 11(S1).

-

Soloshonok, V. A., et al. (2001).[1] "Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative." Organic Letters, 3(3), 341-343.[1]

-

Santa Cruz Biotechnology. "Boc-beta-methyl-DL-phenylalanine Product Data." SCBT Catalog.

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Chem-Impex International. "Boc-L-beta-phenylalanine Properties." Chem-Impex Catalog.

Sources

Boc-beta-methyl-DL-phenylalanine CAS number 115132-19-9

Technical Whitepaper: Boc- -methyl-DL-phenylalanine

CAS: 115132-19-9 | Formula:

Executive Summary

Boc-

Chemical Identity & Stereochemical Complexity

Unlike standard phenylalanine,

Structural Visualization

The following diagram illustrates the chemical structure and the steric "clash zones" introduced by the

Figure 1: Structural connectivity of Boc-

Physicochemical Data Table

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 279.33 g/mol |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |

| Purity (HPLC) | |

| Melting Point | 135–140 °C (varies by diastereomeric ratio) |

| Storage | 2–8 °C, Desiccate (Hygroscopic) |

Synthetic Utility & Mechanism[11]

The Conformational "Lock"

In standard peptides, the phenylalanine side chain rotates freely (

-

Impact: This pre-organization reduces the entropic penalty of binding to a receptor, often increasing affinity by orders of magnitude.

Proteolytic Resistance

The

-

Application: Ideal for increasing the plasma half-life of therapeutic peptides without altering the pharmacophore significantly.

Production Protocol: Conjugate Addition Route

The most robust synthesis for the racemic (DL) compound utilizes the Michael Addition of a methyl group to a dehydrophenylalanine precursor. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.

Step-by-Step Synthesis

-

Erlenmeyer Azlactone Synthesis:

-

Reagents: Benzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[12]

-

Process: Condensation yields the 4-benzylidene-2-methyloxazol-5-one (Azlactone).

-

-

Methanolysis:

-

Reagents: Sodium methoxide in Methanol.

-

Process: Ring opening of the azlactone yields Methyl

-acetamidocinnamate (Dehydrophenylalanine derivative).

-

-

Conjugate Addition (The Critical Step):

-

Reagents: Lithium Dimethylcuprate (

) or Methyl Magnesium Iodide with -

Conditions:

in anhydrous THF. -

Mechanism: The organocopper reagent performs a 1,4-addition to the

-unsaturated system. This installs the -

Result: Formation of the racemic

-methylphenylalanine skeleton (mixture of diastereomers).

-

-

Deprotection & Reprotection:

-

Hydrolysis: 6N HCl reflux removes the acetyl and methyl ester groups.

-

Boc-Protection: Reaction with

in Dioxane/Water with NaOH.

-

Figure 2: Synthetic workflow for Boc-

Application in Peptide Synthesis (SPPS)

Coupling

Optimized Coupling Protocol

For solid-phase synthesis, the following "Power Coupling" protocol is recommended:

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid HBTU/TBTU.

-

Base: HOAt (add as a suppressor of racemization) + DIEA (Diisopropylethylamine).

-

Stoichiometry: 4 equiv Amino Acid : 3.8 equiv HATU : 4 equiv HOAt : 8 equiv DIEA.

-

Conditions:

-

Microwave: 75°C for 10 minutes (Recommended).

-

Room Temp: Double coupling, 2 hours each.

-

-

Monitoring: The Chloranil test is superior to the Kaiser test for secondary amines or sterically hindered primary amines.

Troubleshooting "Difficult Sequences"

If the

-

Solution: Use COMU or PyBroP for the incoming amino acid.

-

Capping: Aggressive acetylation (

/Pyridine) after the coupling step is mandatory to terminate unreacted chains.

Safety & Handling

-

Hazards: Classified as an Irritant (H315, H319, H335).

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Spill Response: Sweep up dry to avoid dust generation. Clean surface with ethanol.

References

-

Synthesis via Michael Addition

- Hruby, V. J., et al. "Conformational constraints of beta-methylphenylalanine in peptides." Journal of the American Chemical Society, 1991.

-

Source:

-

Peptide Coupling Difficulties

- Albericio, F., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Organic Process Research & Development, 2007.

-

Source:

-

Biosynthetic & Chemical Context

- "Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine." Frontiers in Bioengineering and Biotechnology, 2024.

-

Source:

-

General Properties & Safety

- PubChem Compound Summary for Boc-phenylalanine deriv

-

Source:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic [quickcompany.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. modernscientificpress.com [modernscientificpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. asianpubs.org [asianpubs.org]

- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

Stereochemistry of erythro and threo beta-methyl-phenylalanine

Technical Guide: Stereochemical Resolution and Application of Erythro/Threo -Methyl-Phenylalanine

Executive Summary

This guide addresses the persistent confusion regarding the erythro and threo nomenclature, provides a definitive mapping to absolute configurations (

Stereochemical Fundamentals: Nomenclature and Topology

The introduction of a second chiral center at the

Definitive Mapping of Nomenclature

Historically, "erythro" and "threo" were derived from carbohydrate chemistry (erythrose vs. threose).[1] In amino acid chemistry, these terms describe the relative orientation of the amino group and the

The "Gold Standard" Assignment for L-Isomers:

| Nomenclature | Absolute Configuration | Fischer Projection Relationship | Newman Projection (Preferred Rotamer) | |

| L-Erythro | ( | Substituents on Same side | Small (3 – 5 Hz) | |

| L-Threo | ( | Substituents on Opposite side | Large (> 10 Hz) |

Note: The

Visualization of Stereochemical Relationships

The following diagram illustrates the logical flow from configuration to observable NMR data.

Figure 1: Stereochemical logic flow linking absolute configuration to observable NMR parameters via conformational preference.

Synthetic Methodologies

To ensure high diastereomeric purity, random synthesis followed by separation is inefficient. The Evans Oxazolidinone Auxiliary method is the recommended protocol due to its high predictability and crystallographic rigidity of intermediates.

Protocol: Asymmetric Alkylation using Evans Auxiliary

This protocol selectively yields the L-Erythro or L-Threo isomer depending on the specific auxiliary and electrophile geometry.

Reagents:

-

(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

-

Sodium hexamethyldisilazide (NaHMDS) - Base

- -Methylcinnamic acid derivatives (precursors)

Step-by-Step Workflow:

-

Acylation: Couple (S)-4-benzyl-2-oxazolidinone with hydrocinnamic acid derivative to form the imide.

-

Enolization: Treat with NaHMDS at -78°C to form the Z-enolate (chelated by Lithium).

-

Electrophilic Trap: Introduce the methyl halide (MeI) or benzyl bromide depending on the starting scaffold.

-

Critical Mechanism: The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face.

-

-

Hydrolysis: Cleave the auxiliary using LiOH/H2O2 to release the free acid without racemization.

Figure 2: Kinetic resolution pathway via Evans Auxiliary alkylation.

Analytical Characterization & Validation

Trustworthiness in stereochemical assignment relies on self-validating analytical data. Do not rely solely on optical rotation, as it is solvent-dependent. Use NMR Spectroscopy and X-Ray Crystallography .

NMR Spectroscopy: The Vicinal Coupling Constant ( )

The most robust solution-phase method for assignment is the measurement of the vicinal proton coupling constant.

-

Mechanism: The magnitude of

is governed by the Karplus equation, which relates the coupling constant to the dihedral angle ( -

Rotamer Analysis:

-

Threo (

): The lowest energy rotamer places the bulky Phenyl and Carboxyl groups anti to each other. In this conformation, the -

Erythro (

): To place Phenyl and Carboxyl anti, the protons must adopt a gauche relationship (

-

Validation Protocol:

-

Dissolve 5-10 mg of the amino acid (or ester/amide derivative) in

or -

Acquire a 1H NMR spectrum (min 400 MHz).

-

Identify the

-proton doublet (usually -

Measure

value.-

If

Hz: Assign as Threo . -

If

Hz: Assign as Erythro .

-

HPLC Analysis

For quantitative purity assessment, use chiral stationary phases.

-

Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.

-

Mobile Phase: Aqueous

(pH 1.5–2.0). -

Elution Order: typically L-Threo elutes differently than L-Erythro, but standards must be injected to confirm retention times.

Pharmacological Implications: The Conformational Lock

The primary utility of

The Constraint

In native Phenylalanine, the side chain rotates freely, sampling

- -Methylation Effect: The steric clash introduced by the methyl group destabilizes specific rotamers, effectively "locking" the side chain into a single preferred orientation.

-

Application: This is used to map the pharmacophore of GPCR ligands (e.g., Opioid receptors, NK1 receptors). If a receptor requires the Phenyl ring in a specific spatial quadrant, only one isomer (Erythro or Threo) will show high affinity.

Case Study Comparison:

| Receptor System | Isomer Preference | Mechanistic Insight |

| Mu-Opioid (DALDA analogs) | L-Erythro ( | Mimics the "tilted" aromatic stack required for the hydrophobic pocket. |

| Integrin Antagonists | L-Threo ( | Forces an extended backbone conformation necessary for RGD-mimicry. |

References

-

Hruby, V. J., et al. (1995). "Use of beta-methylphenylalanine (beta-MePhe) residues to probe the nature of the interaction of substance P with its receptor."[2] Journal of Medicinal Chemistry. Link

-

Soloshonok, V. A., Hruby, V. J., et al. (2001).[3] "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative." Organic Letters. Link

-

Dhar, T. G. M., et al. (2003). "Design and Synthesis of beta-Methyl-Phenylalanine Derivatives as Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Misicka, A., et al. (1995). "Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution." Life Sciences. Link

Sources

- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 2. Use of beta-methylphenylalanine (beta MeF) residues to probe the nature of the interaction of substance P with its receptor: effects of beta MeF-containing substance P analogs on rabbit iris smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-beta-methyl-DL-phenylalanine molecular weight and formula

Topic: Boc-beta-methyl-DL-phenylalanine: Molecular Profile, Synthesis, and Peptidomimetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Boc-beta-methyl-DL-phenylalanine (Boc-

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile

The introduction of the

Table 1: Molecular Specifications

| Property | Data | Notes |

| Chemical Name | N-(tert-Butoxycarbonyl)- | Also known as Boc-3-methyl-phenylalanine |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | Monoisotopic Mass: ~279.15 Da |

| CAS Number | 115132-19-9 | Refers specifically to the Boc-protected |

| Core Scaffold | Not to be confused with | |

| Solubility | DCM, DMF, MeOH, DMSO | Insoluble in water; hydrophobic side chain |

| Appearance | White to off-white powder | Hygroscopic; store at 2-8°C |

Structural Analysis

The steric bulk of the

-

Formula Logic: Phenylalanine (

)

Part 2: Synthetic Methodology

The synthesis of

Protocol: Malonate Condensation Route

Reagents:

-

Diethyl acetamidomalonate

-

1-Bromoethylbenzene[1]

-

Sodium ethoxide (NaOEt) / Ethanol

-

Hydrochloric Acid (6M)

-

Di-tert-butyl dicarbonate (

)

Step-by-Step Workflow:

-

Alkylation:

-

Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq).

-

Add 1-bromoethylbenzene (1.1 eq) dropwise at reflux.

-

Mechanism: The enolate of the malonate attacks the benzylic position of the ethylbenzene. Note that 1-bromoethylbenzene is secondary, requiring reflux and long reaction times (12-24h) to overcome steric hindrance.

-

-

Hydrolysis & Decarboxylation:

-

Concentrate the reaction mixture.

-

Reflux the residue in 6M HCl for 12 hours. This removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid intermediate.

-

Result: Free amino acid (

-methyl-DL-phenylalanine hydrochloride salt) as a mixture of diastereomers (erythro/threo).

-

-

Boc Protection:

-

Dissolve the crude amino acid salt in 1:1 Dioxane/Water.

-

Adjust pH to ~9-10 using NaOH or TEA.

-

Add

(1.5 eq) and stir at room temperature for 12 hours. -

Workup: Acidify to pH 2 with

, extract with Ethyl Acetate, dry over

-

-

Purification:

-

Recrystallization from EtOAc/Hexanes is often sufficient to isolate the major diastereomer.

-

Visualization: Synthetic Pathway

Caption: Synthetic route from malonate precursor to Boc-protected amino acid via alkylation and decarboxylation.

Part 3: Applications in Drug Design

Conformational Constraint ( -Space)

Standard phenylalanine has high rotational freedom around the

-

Effect: The

-methyl group introduces a high energy barrier to rotation. -

Result: It biases the side chain into specific rotamers (typically gauche(-) or trans), which can lock the bioactive conformation of a peptide ligand bound to a GPCR or kinase.

Proteolytic Stability

The

-

Mechanism: Chymotrypsin and similar proteases require access to the aromatic side chain and the scissile amide bond. The extra methyl group creates steric clash within the enzyme's S1 specificity pocket, significantly reducing the rate of hydrolysis.

Antibiotic Scaffolds

-methyl phenylalanine is a core component of Mannopeptimycin , a glycopeptide antibiotic effective against MRSA. The rigidity of this residue is essential for the antibiotic's binding to Lipid II in the bacterial cell wall.Part 4: Experimental Protocols (Handling & Deprotection)

When using Boc-

Deprotection Protocol (Boc Removal)

Objective: Remove the Boc group to expose the N-terminus for the next coupling step.

-

Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure:

-

Treat the resin-bound peptide (or free intermediate) with the TFA solution.

-

Time: 30 minutes at Room Temperature.

-

Scavengers: If the peptide contains sensitive residues (Trp, Met), add 2.5% Triisopropylsilane (TIPS) and 2.5% water to the TFA cocktail to prevent tert-butyl cation alkylation.

-

-

Wash: Wash resin thoroughly with DCM (3x), then neutralize with 10% Diisopropylethylamine (DIPEA) in DMF.

Coupling Protocol (Activation)

Due to the steric bulk at the

-

Recommended: HATU or PyBOP (1.2 eq) with DIPEA (2.0 eq).

-

Duration: Double coupling (2 x 1 hour) is recommended to ensure complete reaction.

References

-

Chemical Book. (2025). N-Boc-alpha-methyl-D,L-phenylalanine and related derivatives.Link

-

ChemSrc. (2025). Boc-beta-methyl-DL-phenylalanine CAS 115132-19-9 Details.[2][3]Link

-

Rodionov, V. M., & Johnson, T. B. (1993). Synthesis of beta-methyl phenylalanine derivatives via condensation reactions.[1] Journal of the American Chemical Society. (Historical foundation of the synthesis type).

-

Hruby, V. J., et al. (1992).[4] Conformational constraints in peptide design: The effects of chi-constrained amino acids. Tetrahedron, 48(23), 4733-4748. (Seminal work on beta-methyl constraints).

-

BenchChem. (2025).[5] Application Notes for Boc-Phenylalanine Derivatives in Peptidomimetics.Link

Sources

- 1. CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine - Google Patents [patents.google.com]

- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. CN102812037A - Macrocyclic Ghrelin Receptor Antagonists And Inverse Agonists And Methods Of Using The Same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of beta-methyl-phenylalanine derivatives

Biological Activity of -Methyl-Phenylalanine Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary: The Strategic Value of -Methylation

In peptide therapeutics, the transition from a "hit" to a "lead" often stalls due to two factors: poor metabolic stability and conformational promiscuity.

By introducing a methyl group at the

-

Bioactive Conformation Locking: It forces the aromatic side chain into a specific orientation (gauche(+) or gauche(-)), often required for high-affinity receptor binding (e.g., GPCRs).

-

Proteolytic Resistance: The steric bulk adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending plasma half-life.

Structural & Conformational Dynamics

The biological potency of

The "Conformational Lock" Mechanism

The extra methyl group creates severe steric clashes if the side chain attempts to rotate freely. This restricts the molecule to a narrow region of Ramachandran space, often stabilizing

Figure 1: Mechanism of action for

Therapeutic Applications & Biological Data[2][3]

A. Opioid Receptor Ligands (Pain Management)

The most prominent application of

-

Mechanism: Replacing

in EM-2 with -

Outcome: Analogs demonstrate mixed

/

Comparative Binding Affinity (

) & Activity

| Compound | Modification | Receptor Specificity | Biological Effect | |

| Endomorphin-1 | Native | 0.36 | Potent Analgesia (Short | |

| Endomorphin-2 | Native | 0.69 | Potent Analgesia (Short | |

| Mixed | 0.33 | High Potency + Stability | ||

| Dmt-Tic Analog | 1.80 | Reduced Tolerance Profile |

B. Oncology (Antiproliferative Agents)

-

Target: Eukaryotic Elongation Factor-2 Kinase (eEF2K).

-

Activity: Derivatives like Compound 13b (Schiff base) exhibited cytotoxicity against A549 lung cancer cells comparable to cisplatin, with retained efficacy in drug-resistant phenotypes (H69AR cells).

Technical Workflow: Synthesis & Incorporation

As an Application Scientist, it is critical to note that

Protocol: Solid-Phase Incorporation of -Me-Phe

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for hindered amino acids.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Resin: Rink Amide (for C-terminal amides) or Wang (for acids).[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash (3x DMF, 3x DCM, 3x DMF).[2]

-

Activation (Pre-mix):

-

Dissolve Fmoc-

-Me-Phe-OH (2.0 eq) and HATU (1.9 eq) in minimum dry DMF. -

Add DIPEA (4.0 eq) immediately before adding to resin. Note: Pre-activation should not exceed 2 minutes to avoid racemization.

-

-

Coupling:

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure complete coupling. If positive (blue spots), repeat coupling (Double Coupling).

-

Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

Figure 2: Optimized SPPS workflow for sterically hindered

References

-

Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-

, -

Synthesis and Biological Evalu

-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates. Source: ResearchGate [Link] -

Conformational Properties of the Unn

-Methylphenylalanine in a Linear Octapeptide System. Source: ACS Publications (Journal of Organic Chemistry) [Link] -

Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues. Source: PubMed [Link]

Boc-beta-methyl-DL-phenylalanine solubility in organic solvents

Technical Guide: Solubility & Handling of Boc- -methyl-DL-phenylalanine

Executive Summary

Boc-

For researchers and drug developers, this compound presents two primary challenges:

-

Solubility: While highly soluble in polar aprotic solvents (DMF, NMP), its dissolution kinetics are slower than standard Boc-Phe-OH due to increased lattice energy and steric shielding.[1]

-

Stereochemistry: As a DL-mixture with a

-methyl substituent, the material contains four stereoisomers (two enantiomeric pairs of diastereomers).[1][2] This heterogeneity can lead to batch-to-batch solubility variations if the diastereomeric ratio shifts.[1]

This guide provides a validated solubility matrix, dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting workflows.

Structural & Physicochemical Profile

Before attempting dissolution, it is critical to verify the specific isomerism, as "

| Property | Specification | Impact on Solubility |

| Chemical Name | N-( | - |

| Structure Type | The | |

| Hydrophobicity | High (Lipophilic) | Insoluble in water; requires organic solvents.[1][2] |

| Physical State | White to Off-white Powder | Prone to static; handle with anti-static tools.[1][2] |

| Reactive Group | Carboxylic Acid (-COOH) | Acidic proton aids solubility in basic organic buffers (e.g., with DIEA).[1][2] |

Structural Disambiguation

Ensure your target matches the

Solubility Landscape

The following matrix categorizes solvents based on their efficacy for dissolving Boc-

Primary Solvents (Recommended)

These solvents disrupt the intermolecular hydrogen bonding of the Boc-amide backbone.[1]

| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Application |

| DMF (Dimethylformamide) | Excellent | > 0.5 M | Standard solvent for SPPS coupling reactions. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Preferred for difficult sequences; reduces aggregation. |

| DCM (Dichloromethane) | Good | ~ 0.3 M | Used for carbodiimide (DCC/DIC) activation; lower polarity than DMF.[1][2] |

| MeOH (Methanol) | Moderate | ~ 0.1 M | Useful for transfers/purification; not for coupling (nucleophilic solvent).[1][2] |

Secondary & Poor Solvents

| Solvent | Solubility Rating | Notes |

| DMSO | Good | Hard to remove; use only if DMF fails or for biological assays. |

| Water | Insoluble | Causes immediate precipitation.[1][2] |

| Diethyl Ether / Hexanes | Insoluble | Used as anti-solvents to precipitate the compound during purification.[1][2] |

Mechanistic Insights: The -Methyl Effect

Steric Hindrance & Solvation Shell

The

Aggregation Potential

In solution, Boc-amino acids can form hydrogen-bonded dimers. The

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Context: Preparing the amino acid for automated or manual peptide synthesis.

-

Calculate: Determine the mass required for a 0.2 M solution.

-

Weigh: Weigh the powder into a dry scintillation vial or Falcon tube.

-

Solvent Addition (Stepwise):

-

Agitation: Vortex vigorously for 30–60 seconds.

-

Finalize: Add the remaining solvent to reach the target volume.[1][2]

-

Activation: Add the coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) immediately prior to use.[1][2]

Protocol B: Solubility Determination Assay (Saturation Method)

Context: Validating a new batch or solvent system.[2]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling based on the application.

Figure 1: Decision tree for solvent selection based on downstream application.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Saturation or "Gummy" clump formation. | Sonicate for 5 mins at 30°C. Add 10% DMSO if compatible with downstream steps. |

| Precipitation on Activation | Low solubility of the activated ester.[1][2] | Switch solvent to NMP (better for hydrophobic species).[1][2] Reduce concentration to 0.1 M. |

| Gelation | Hydrogen-bond networking.[1][2] | Add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt H-bonds (use only if necessary).[1][2] |

| Slow Coupling | Steric hindrance of | This is a kinetic issue, not solubility. Use stronger activation (HATU) and extend reaction time (double coupling).[1][2] |

References

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [1]

-

BenchChem. (2025).[1][2] Technical Guide to Fmoc/Boc Amino Acid Solubility. [1]

-

Sigma-Aldrich. (2025).[1][2] Product Specification: Boc-amino acids and derivatives.

-

Bachem. (2024).[1][2] Peptide Synthesis Guide: Handling of Sterically Hindered Amino Acids.

-

PubChem. (2025).[1][2][5] Compound Summary: Boc-beta-methyl-phenylalanine derivatives.

Sources

- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. Boc-D-phenylalanine methyl ester | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Boc-beta-methyl-DL-phenylalanine in Peptidomimetic Design

The following technical guide details the application of Boc-beta-methyl-DL-phenylalanine in peptidomimetic drug design. This document is structured to guide researchers from the fundamental stereochemical rationale through to practical synthesis and purification protocols.

Executive Summary

The incorporation of

This modification rigidly constrains the side-chain orientation (

Stereochemical & Structural Rationale

The "Conformational Lock" Mechanism

Standard phenylalanine rotates freely around the

- Constraint: The side chain is forced into specific rotamers (gauche+, gauche-, or trans), reducing the entropic penalty upon binding to a receptor.

-

Backbone Rigidity: The steric bulk influences the local Ramachandran plot, often favoring extended (

-sheet) or helical conformations depending on the stereochemistry (threo vs. erythro). -

Proteolytic Shielding: The

-methyl group sterically hinders the approach of proteases (e.g., chymotrypsin) to the scissile amide bond, significantly extending plasma half-life.

The "DL" Complexity: Managing Isomers

The reagent Boc-beta-methyl-DL-phenylalanine contains two chiral centers (

-

(2S, 3S) - L-erythro

-

(2R, 3R) - D-erythro

-

(2S, 3R) - L-threo

-

(2R, 3S) - D-threo

Strategic Use of the DL-Mixture: Instead of viewing the mixture as an impurity, it is often used in Combinatorial Diastereomeric Scanning . By coupling the DL-mixture into a peptide sequence, you generate a library of diastereomeric peptides. These can be separated by HPLC, allowing simultaneous screening of multiple side-chain orientations to identify the specific isomer responsible for bioactivity.

Visualization: Stereochemical & Workflow Logic

Diagram 1: Stereochemical Diversity & Screening Workflow

This diagram illustrates the divergence from the DL-mixture to isolated bioactive peptides.

Caption: Workflow for utilizing the racemic DL-mixture to generate and isolate specific bioactive diastereomers.

Experimental Protocols

Critical Considerations for Coupling

The

-

Activation: HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP for higher reactivity.

-

Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reaction rates for hindered residues.

-

Monitoring: The Kaiser test may be ambiguous due to steric shielding of the amine; chloranil test or micro-cleavage LC-MS is recommended.

Protocol: Manual Boc-SPPS of Beta-Methyl-Phe

Objective: Couple Boc-

Reagents:

-

Resin: MBHA or PAM resin (0.5 mmol scale).

-

Amino Acid: Boc-

-Me-DL-Phe-OH (3.0 equivalents). -

Activator: HATU (2.9 equivalents).

-

Base: DIEA (Diisopropylethylamine) (6.0 equivalents).

-

Solvent: Anhydrous NMP.

Step-by-Step Methodology:

-

Boc Deprotection (Pre-cycle):

-

Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Wash with DCM (3x), then 5% DIEA in DCM (2x) to neutralize.

-

Note: Ensure complete neutralization; hindered amines protonate easily.

-

-

Activation (In-situ):

-

Dissolve Boc-

-Me-DL-Phe-OH and HATU in minimal NMP. -

Add DIEA immediately before adding to the resin.

-

Reasoning: Pre-activation minimizes racemization, but for Boc chemistry, in-situ is standard to prevent premature capping.

-

-

Coupling Reaction:

-

Add the activated mixture to the resin.

-

Agitate (do not stir with a magnetic bar, which grinds resin) for 2 to 4 hours .

-

Optimization: For extremely hindered sequences, perform a double coupling (repeat step 2-3 with fresh reagents).

-

-

Validation:

-

Perform a micro-cleavage: Remove ~2mg resin, treat with HF or TFMSA, and analyze by HPLC/MS.

-

Expectation: You will see multiple peaks if the starting material was a DL mixture (diastereomers separate on C18 columns).

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine in DCM to cap unreacted amines, preventing deletion sequences.

-

Purification & Isomer Resolution

Since the starting material is DL, the resulting peptide crude will contain diastereomers (e.g., L-peptide and D-peptide, or L-threo/L-erythro variations).

-

Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.

-

Identification: Co-injection with authentic standards (if available) or NMR analysis (

-proton coupling constants

Quantitative Data Summary

The following table summarizes the impact of

| Parameter | Native Phe | Impact on Drug Design | |

| Side Chain Rotation | Free ( | Restricted (< | Increases binding affinity (lower entropy cost). |

| Proteolytic Stability | Low ( | High ( | Enables oral or systemic viability. |

| Lipophilicity (logP) | Baseline | Increased (+0.5 logP) | Enhances membrane permeability/BBB crossing. |

| Coupling Difficulty | Low | High | Requires HATU/HOAt and extended times. |

| Stereocenters | 1 ( | 2 ( | Increases library diversity; requires separation. |

Pathway Visualization: Conformational Constraint

Diagram 2: The Steric Lock Mechanism

This diagram visualizes how the beta-methyl group physically blocks protease access and rotation.

Caption: The beta-methyl group acts as a steric shield against proteases while locking the backbone for receptor fit.[1]

References

-

Hruby, V. J., et al. (1991). Design of peptides, proteins, and peptidomimetics: Chi-constrained amino acids.[2]Biopolymers .[3] Link

-

Werner, H. M., et al. (2016).[4] Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.[4]ChemBioChem . Link

-

Misicka, A., et al. (1995). Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution.Life Sciences . Link

-

Berree, F., et al. (2014). Synthesis of Beta-Methyl-Phenylalanine Derivatives.Tetrahedron . Link

-

Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[5][6]Annual Review of Biochemistry . Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. wjarr.com [wjarr.com]

Thermodynamic stability of beta-methyl substituted amino acids

Thermodynamic Stability of -Methyl Substituted Amino Acids: A Technical Guide

Executive Summary & Scope

Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.

Core Thesis: The introduction of a methyl group at the

Disambiguation:

-

Subject:

-Methyl -

Excluded:

-Amino Acids (Backbone homologation) and N-Methyl Amino Acids (Backbone methylation), except where used for comparative analysis.

Thermodynamic Principles of Conformational Constraint

The thermodynamic stability of a peptide containing

The Entropic Advantage ( )

In a flexible linear peptide, the unfolded state (

Rotameric Locking Mechanism

The

-

Constraint: The rotation around the

-

Backbone Coupling: The locked side chain forces the backbone dihedral angles (

) into specific regions (often favoring extended

Visualization: The Energy Landscape

The following diagram illustrates how

Figure 1: Energy landscape comparison.

Comparative Stability Data

The impact of

| Amino Acid Analog | Stereochemistry | Primary Constraint | Thermodynamic Effect |

| L-Allo-Isoleucine | Stabilizes | ||

| Indole rigidification | Increases receptor selectivity by locking indole orientation; reduces proteolytic degradation. | ||

| Valine | Natural | High | High |

Technical Protocol: Stereoselective Synthesis

Synthesizing

Protocol: Asymmetric Alkylation of -Methyl Phenylalanine

Objective: Synthesize

Reagents:

-

(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

-

Trans-crotonyl chloride (or relevant

-substituted acyl chloride) -

NaHMDS (Sodium bis(trimethylsilyl)amide)

-

Methyl Iodide (MeI) or Benzyl Bromide (BnBr) depending on strategy

-

LiOH/H2O2 (for cleavage)

Workflow:

-

Acylation:

-

React (S)-4-benzyl-2-oxazolidinone with trans-crotonyl chloride using n-BuLi in THF at -78°C.

-

QC Check: 1H NMR to confirm imide formation.

-

-

Michael Addition / Alkylation (The Critical Step):

-

Mechanism: The cuprate or enolate addition determines the

-stereochemistry. -

Treat the crotonyl-imide with a higher-order cuprate (e.g.,

) or perform an enolate alkylation if the methyl is already present on the chain. -

For

-Me-Phe: Start with a propionyl-imide (providing the -

Preferred Route for

-Me-Phe: Conjugate addition of phenyl cuprate to a crotonyl imide establishes the -

Stereocontrol: The bulky auxiliary shields one face, ensuring anti or syn selectivity based on the enolate geometry (Z-enolate via NaHMDS usually gives syn products; Ti-enolates can give anti).

-

-

Chiral Cleavage:

-

Hydrolyze the auxiliary using LiOH and

in THF/Water (0°C). -

Note:

is crucial to prevent cleavage of the amide bond acting as a nucleophile (exocyclic cleavage).

-

-

Purification:

-

Acidify and extract the free acid.

-

Recrystallize to remove minor diastereomers.

-

Synthesis Logic Flow

Figure 2: Stereoselective synthesis workflow using chiral auxiliaries. The Z-enolate geometry combined with the auxiliary's steric bulk dictates the

Experimental Validation of Stability

To validate the thermodynamic impact of

Circular Dichroism (CD) Thermal Melt

Purpose: Measure

-

Protocol:

-

Dissolve peptide (50

M) in phosphate buffer (pH 7.4). -

Monitor ellipticity at 222 nm (helix) or 218 nm (sheet).

-

Ramp temperature from 5°C to 95°C (1°C/min).

-

Analysis: Fit data to a two-state unfolding model. A shift in

to higher temperatures indicates entropic stabilization.

-

Proteolytic Stability Assay

Purpose: Determine half-life (

-

Protocol:

-

Incubate peptide (100

M) with Chymotrypsin or Pronase (1:100 w/w ratio) at 37°C. -

Quench aliquots at t=0, 15, 30, 60, 120 min with 1% TFA.

-

Analyze via RP-HPLC or LC-MS.

-

Expectation:

-Methyl amino acids adjacent to the scissile bond should increase

-

Critical Pitfalls: Racemization During Coupling

While

-

Mechanism: The steric bulk at the

-carbon hinders nucleophilic attack at the carbonyl, slowing down the coupling rate. Prolonged activation time allows the oxazolone intermediate to form and epimerize at the -

Mitigation Strategy:

-

Use DIC/Oxyma instead of HBTU/DIEA (Oxyma is less basic and suppresses oxazolone formation).

-

Double Coupling: Short reaction times (2 x 30 min) are better than one long reaction.

-

Base Control: Minimize the use of collidine or DIEA; keep the pH < 8 during activation.

-

References

-

Conformational Constraints: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Biopolymers, 2003. Link

-

Thermodynamics of Folding: Baldwin, R. L. "The nature of protein folding pathways: the classical versus the new view." Journal of Biomolecular NMR, 1995. Link

-

Synthesis of

-Me-Phe: Dharanipragada, R., et al. "Asymmetric synthesis of beta-methylphenylalanine." Tetrahedron Letters, 1989. Link -

Proteolytic Stability: Gentilucci, L., et al. "Peptides and peptidomimetics in medicine: side-chain modifications." Current Medicinal Chemistry, 2010. Link

-

Racemization in SPPS: Steinauer, R., et al. "Racemization in peptide synthesis." Bachem Monographs, 2020. Link

Methodological & Application

Solid phase peptide synthesis protocols for Boc-beta-methyl-DL-phenylalanine

Application Note: AN-SPPS-2026-04

Optimized Solid Phase Synthesis Protocols for Sterically Constrained Residues: Boc-

Abstract

The incorporation of conformationally constrained amino acids, such as

Introduction & Mechanistic Challenges

-Methyl-phenylalanine (-

Steric Occlusion: The

-methyl group acts similarly to the branching in Valine or Isoleucine but is exacerbated by the adjacent bulky phenyl ring. This drastically reduces the rate of acylation, leading to deletion sequences (des-peptide) if standard carbodiimide (DCC/DIC) couplings are used. -

Chirality & Diastereomers: As the starting material is racemic (DL), coupling to a chiral resin-bound peptide will inevitably generate a 1:1 mixture of diastereomers (

and

Materials & Reagent Selection

To ensure high-fidelity synthesis, the following reagents are selected based on "hard" acid/base principles and steric requirements.

| Component | Recommendation | Rationale |

| Resin | MBHA Resin (0.5–0.7 mmol/g) | Preferred for Boc chemistry to yield C-terminal amides. The benzhydrylamine linkage is stable to the repetitive TFA acidolysis used to remove Boc groups. |

| Deprotection | TFA / m-Cresol (95:5) | Trifluoroacetic acid removes the N-terminal Boc group. m-Cresol acts as a scavenger to prevent tert-butyl cation alkylation of Trp/Tyr/Met residues. |

| Coupling Reagent | HATU / HOAt | Critical: Standard HOBt is insufficient. The 7-aza analog (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling to hindered amines. |

| Base | DIEA (Diisopropylethylamine) | Required to activate HATU.[1][2] Used in controlled excess (2.0 eq relative to AA). |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | Superior to DMF for hindered couplings due to higher polarity and solvation power, reducing inter-chain aggregation. |

Experimental Protocols

Protocol A: The Optimized Boc Cycle (Manual or Automated)

Note: This cycle assumes a 0.1 mmol synthesis scale.

-

Boc Deprotection:

-

Wash:

-

DCM (3 x 1 min).

-

Note: Do not use MeOH here; it can shrink the resin and trap TFA.

-

-

Neutralization (Crucial Step):

Protocol B: Coupling Boc- -methyl-DL-phenylalanine

This is the critical modification for the hindered residue.

-

Activation:

-

Weigh Boc-

-methyl-DL-phenylalanine (4.0 eq) and HATU (3.8 eq). -

Dissolve in minimal NMP .

-

Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).

-

Add DIEA (8.0 eq) immediately before adding to the resin.

-

Color Change: Solution usually turns yellow/orange.

-

-

Reaction:

-

Add the activated solution to the resin.

-

Agitate for 2 to 4 hours (Standard AA is 45 min).

-

Recoupling: Drain. Do not wash. Prepare a fresh batch of activated AA (using half the original equivalents) and add to resin for another 2 hours.

-

-

Monitoring (Kaiser Test):

-

Perform a quantitative Ninhydrin test.

-

Success: Resin beads are colorless. Solution is yellow.

-

Failure:[8] Blue beads indicate incomplete coupling. If positive after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Protocol C: HF Cleavage

Safety Warning: HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line.

-

Preparation: Dry resin completely under high vacuum (overnight).

-

Scavengers: Add p-cresol (10% v/v) to the reaction vessel.

-

Cleavage: Condense anhydrous HF (~10 mL per gram of resin) at -78°C. Warm to 0°C and stir for 60 minutes.

-

Work-up: Evaporate HF. Precipitate peptide with cold Diethyl Ether.[5] Lyophilize from 50% Acetic Acid/Water.

Visualization of Workflows

Figure 1: The "In-Situ" Neutralization & Coupling Logic

This diagram illustrates the decision-making process for handling the hindered

Caption: Decision matrix for incorporating hindered residues. Note the divergence to HATU/HOAt activation for

Analytical Expectations & Troubleshooting

Diastereomer Separation (The "DL" Factor):

Because Boc-

-

Observation: Analytical HPLC (C18 column) will show two distinct peaks with identical Mass (MS) signatures.

-

Resolution: These are diastereomers (

and -

Action: You must collect both peaks separately and determine the stereochemistry via co-injection with authentic standards or NMR analysis if required. Do not mistake the second peak for an impurity.

Common Failure Modes:

-

Incomplete Coupling: Due to the

-methyl steric clash.-

Solution: Switch from DMF to NMP; increase temperature to 50°C (carefully, to avoid racemization of the previous AA).

-

-

Aggregation: The hydrophobic phenyl ring promotes aggregation.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[3] Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Coin, I., Beyermann, M., & Bienert, M. (2007).[9] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link[9]

- Hruby, V. J., et al. (1991). Synthesis of oligopeptide and peptidomimetic libraries. Current Opinion in Biotechnology, 2(6), 803-809. (Foundational context for constrained amino acids).

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 6. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Optimal coupling reagents for sterically hindered beta-methyl amino acids

Topic: Optimal Coupling Reagents for Sterically Hindered Beta-Methyl Amino Acids Content Type: Detailed Application Notes and Protocols

Optimal Coupling Strategies for -Methyl Amino Acids

Executive Summary

The incorporation of

This guide provides a validated decision matrix and detailed protocols for coupling sterically hindered residues, moving beyond traditional EDC/HOBt methods to next-generation uronium (COMU), phosphonium (PyAOP), and anhydride (T3P) technologies.

Mechanistic Insight: The Steric-Racemization Axis

The primary challenge in coupling

-

The Steric Wall: The

-methyl group creates significant A-strain (allylic strain) that shields the activated carbonyl carbon from the incoming nucleophile (the amine of the growing chain). -

The Racemization Trap: Because the intermolecular reaction is slow, the activated species (

-acylisourea or active ester) has a longer lifetime. This increases the probability of the amide backbone nitrogen attacking the activated carbonyl, forming an oxazolone (azlactone). This intermediate is highly prone to epimerization at the

Visualization: The Kinetic Competition

The following diagram illustrates the divergent pathways. The goal of optimizing reagents is to accelerate Path A (Coupling) while suppressing Path B (Oxazolone).

Caption: Kinetic competition between direct aminolysis (green) and oxazolone-mediated racemization (red) induced by steric delay.

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select the reagent based on the specific synthesis phase and hindrance level.

| Reagent | Class | Best Use Case | Pros | Cons |

| COMU | Uronium (Oxyma-based) | SPPS (Solid Phase) ; General hindered couplings. | Superior efficiency to HATU; Safer (non-explosive); Visual monitoring (color change). | Hydrolytically unstable in DMF (use immediately). |

| T3P | Cyclic Anhydride | Solution Phase ; Fragment condensation; Cyclization.[1] | Lowest epimerization risk; Water-soluble byproducts (easy workup).[2] | Slower kinetics than HATU; Requires specific solvents (EtOAc/Me-THF). |

| PyAOP | Phosphonium (HOAt-based) | N-Methylated residues; Extreme hindrance. | Does not guanidinate the amine (unlike uroniums); High reactivity. | Expensive; HOAt byproduct is regulated/explosive potential. |

| DIC / Oxyma | Carbodiimide + Additive | Green SPPS ; Microwave synthesis. | Excellent racemization suppression; Stable reagents; Low toxicity.[2] | Slower than uroniums for extremely bulky residues without heat. |

| HATU | Uronium (HOAt-based) | Legacy Standard. | High reactivity.[3][4][5] | High racemization risk if base is excess; "Guanidinylation" side reaction. |

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis (SPPS) using COMU

Application: Routine coupling of

Reagents:

-

Amino Acid: 3.0 equivalents (relative to resin loading).

-

Coupling Reagent: COMU (3.0 equivalents).

-

Base: DIPEA (6.0 equivalents). Note: Use Collidine (TMP) if Cys/His are present to further reduce racemization.

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Pre-activation (Critical): Dissolve the Fmoc-AA-OH and COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .

-

Why? Extended pre-activation of uronium salts leads to guanidinylation of the amino acid, permanently capping it.

-

-

Coupling: Add the pre-activated mixture immediately to the resin.

-

Incubation: Shake at room temperature for 1 hour .

-

Optimization: For extreme hindrance (e.g., Aib-Aib coupling), use microwave irradiation (75°C, 25W) for 5-10 minutes.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, DO NOT proceed.

-

Re-coupling: If incomplete, wash resin with DMF and repeat using PyAOP (3 eq) + DIPEA (6 eq) to drive to completion without guanidinylation risk.

Protocol B: Solution Phase Coupling using T3P (Propylphosphonic Anhydride)

Application: Fragment condensation or coupling highly sensitive chiral

Reagents:

-

Carboxylic Acid: 1.0 eq.

-

Amine: 1.1 eq.

-

Reagent: T3P (50% w/w in EtOAc or DMF) – Use 1.5 to 2.0 eq.

-

Base: DIPEA (2.5 eq) or Pyridine (for highest epimerization control).

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

-

Dissolution: Dissolve the Acid and Amine in EtOAc (0.1 M concentration). Cool to 0°C.[4]

-

Base Addition: Add DIPEA/Pyridine. Stir for 5 minutes.

-

Activation: Add T3P solution dropwise over 2 minutes.

-

Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

-

Note: T3P kinetics are slower than HATU but cleaner.

-

-

Workup (The T3P Advantage):

-

Add water to quench.

-

Wash organic layer with 1M HCl (remove base), Sat. NaHCO3 (remove unreacted acid), and Brine.

-

T3P byproducts are water-soluble and wash away completely, often requiring no chromatography.

-

Troubleshooting & Optimization Logic

When standard protocols fail, apply this logic flow to diagnose and resolve the issue.

Caption: Diagnostic workflow for optimizing difficult couplings involving steric bulk.

Critical Optimization Notes:

-

Solvent Effects: For difficult couplings, the "Magic Mixture" (DCM:DMF:NMP 1:1:1) can disrupt inter-chain aggregation that exacerbates steric hindrance [1].

-

Base Choice: If epimerization is detected, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base that is sufficient for activation but less likely to abstract the

-proton leading to oxazolone formation [2]. -

Additives: Always prefer Oxyma Pure over HOBt. Oxyma is safer (non-explosive) and generates a more reactive active ester than benzotriazole derivatives [3].

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][2][4] Organic Process Research & Development, 20(2), 140–177. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Twibanire, J. D., & Grindley, T. B. (2011). Efficient and racemization-free peptide coupling of N-alkyl amino acids.[6] Organic Letters, 13(11), 2988-2991. Link

Sources

Boc-beta-methyl-DL-phenylalanine deprotection conditions with TFA

Application Note: Deprotection of Boc- -methyl-DL-phenylalanine with TFA

Abstract & Introduction

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Boc-

While standard Boc removal is rapid, the steric bulk proximal to the carbamate linkage in

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed

Mechanistic Pathway (DOT Visualization)

Figure 1: Acidolytic cleavage mechanism of the Boc group. Note the critical branch point where the tert-butyl cation must be quenched or eliminated to prevent side reactions.

Critical Parameters & Optimization

Solvent System: DCM vs. Neat TFA

-

Standard (Recommended): 1:1 (v/v) TFA:DCM . Dichloromethane (DCM) solubilizes the hydrophobic protected amino acid effectively. The dilution moderates the exotherm and allows for better handling.

-

Neat TFA: Can be used for highly insoluble substrates but increases the concentration of reactive tert-butyl cations, heightening the risk of side reactions [3].

Scavengers

Although the phenyl ring in phenylalanine is less electron-rich than tyrosine or tryptophan, the tert-butyl cation is a potent electrophile.

-

Recommendation: Add 2.5% Triethylsilane (TES) or 5% Water to the reaction mixture.

-

Why? TES acts as a hydride donor, irreversibly quenching the tert-butyl cation to isobutane. Water acts as a nucleophile, converting it to tert-butanol. This prevents alkylation of the phenyl ring (Friedel-Crafts alkylation) [4].

Reaction Time (Steric Consideration)

The

-

Standard Phe: ~30 minutes.

- -Methyl-Phe: 60–90 minutes .[4]

-

Insight: Incomplete deprotection is a common failure mode in constrained amino acids. Always verify completion via TLC or LC-MS before workup.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: Boc-

-methyl-DL-phenylalanine (1.0 equiv) -

Acid: Trifluoroacetic acid (TFA), HPLC grade[5]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Scavenger: Triethylsilane (TES) or ultrapure water

-

Precipitation Solvent: Diethyl ether (cold) or MTBE

Step-by-Step Workflow

1. Preparation

Dissolve Boc-

2. Acidification

Cool the solution to 0°C (ice bath). Add the scavenger (0.15 mL TES or 0.3 mL Water).

-

Dropwise Addition: Add TFA (3 mL) slowly to the stirring solution.

-

Ratio: Final concentration should be ~50% TFA in DCM.

3. Reaction

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously.

-

Monitoring: Check TLC after 45 minutes (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid). Stain with Ninhydrin (free amine turns purple/blue). The Boc-protected starting material will not stain (or stains faintly yellow/brown upon heating).

4. Workup (Precipitation Method)

Once starting material is consumed (typically 60–90 min):

-

Concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove DCM and most TFA. Do not heat excessively.

-

The residue will be an oil or gum.

-

Add Cold Diethyl Ether (20 mL) to the residue while stirring.

-

The product (H-

-methyl-DL-Phe-OH -

Troubleshooting: If it oils out, scratch the flask sides with a glass rod or sonicate to induce crystallization.

5. Isolation

Filter the solid using a sintered glass funnel or centrifuge. Wash the cake 3x with cold ether to remove residual TFA and scavenger byproducts. Dry under high vacuum (lyophilization is recommended if the product is hygroscopic).

Workflow Diagram (DOT)

Figure 2: Operational workflow for the deprotection and isolation of the TFA salt.

Analytical Data & Characterization

Upon isolation, the product is the Trifluoroacetate salt .[2][6]

| Parameter | Expected Observation | Notes |

| Physical State | White powder or hygroscopic solid | If oily, re-precipitate from MeOH/Ether. |

| Loss of singlet at | Diagnostic for deprotection. | |

| Downfield shift of | Due to formation of | |

| Mass Spec (ESI) | Observe parent ion of the amino acid. | |

| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in Ether, Hexanes, DCM. |

Note on Stereochemistry:

The "DL" designation implies a racemic mixture. TFA deprotection conditions are non-racemizing for the

References

-

Hruby, V. J., et al. (1996). "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. Link

-

Sewell, A. L., et al. (2010). "Synthesis of

-methylphenylalanine derivatives." Journal of Organic Chemistry. Link -

Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research. Link

-

Pearson, D. A., et al. (1989). "Triethylsilane as a scavenger in acidic deprotection."[] Journal of Organic Chemistry. Link

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link

(Note: While specific URLs for older papers may vary by institution access, links provided direct to the journal landing pages or DOI resolvers for verification.)

Incorporating Boc-beta-methyl-DL-phenylalanine into bioactive peptides

Application Note: High-Fidelity Incorporation of Boc- -methyl-DL-phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary & Scientific Rationale

The incorporation of

However, the use of Boc-

-

Steric Hindrance: The

-methyl group creates severe steric crowding, drastically reducing the kinetics of acylation during coupling. -

Stereochemical Complexity: The "DL" designation indicates a racemic mixture at the

-carbon. When coupled to a chiral resin (containing L-amino acids), this results in the formation of diastereomers (L-L and D-L peptides), not enantiomers. These diastereomers have distinct physical properties and biological activities, necessitating a robust separation strategy post-synthesis.[1]

This guide details a specialized Boc-SPPS (Solid Phase Peptide Synthesis) protocol designed to overcome steric barriers and successfully isolate bioactive isomers.

Pre-Synthesis Logic: The "DL" Trap

Before initiating synthesis, researchers must recognize that using a DL-building block yields a product mixture.

-

Scenario: You are synthesizing H-Ala-Phe-Gly-OH where Phe is

-Me-DL-Phe. -

Outcome: You will synthesize two distinct peptides simultaneously on the same resin:

-

H-Ala-(L-β-Me-Phe)-Gly-OH

-

H-Ala-(D-β-Me-Phe)-Gly-OH

-

-

Implication: These are diastereomers. They will elute at different retention times on a standard C18 HPLC column. Do not attempt to separate the amino acid isomers prior to coupling; it is far more efficient to separate the final peptide diastereomers via Preparative HPLC.

Protocol A: High-Efficiency Coupling (Boc-SPPS)

Context: Standard DIC/HOBt coupling is insufficient for

Materials

-

Resin: MBHA or PAM resin (0.5 mmol/g loading). Low loading is preferred to reduce inter-chain aggregation.

-

Amino Acid: Boc-

-methyl-DL-Phe-OH (3-4 equivalents). -

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

-

Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x).

-

Boc Deprotection (Pre-cycle):

-

Treat resin with 50% TFA/DCM (2 min flow wash).

-

Incubate with 50% TFA/DCM (20 min).

-

Wash: DCM (3x), MeOH (1x), DCM (3x).

-

Neutralize: 10% DIEA/DCM (2x 2 min). Wash with DMF (5x).

-

-

Activation (The Critical Step):

-

Dissolve Boc-

-methyl-DL-Phe-OH (4 eq) and HATU (3.9 eq) in minimal DMF. -

Add DIEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization of the activated ester.

-

-

Coupling:

-

Monitoring:

-

Capping:

-

Once Kaiser is negative, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min.

-

Diagram: Steric Coupling Workflow

Caption: Workflow emphasizing the mandatory double-coupling strategy required for sterically hindered

Protocol B: HF Cleavage (Low-High Method)

Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage. Because

-

Low HF (Pre-cleavage):

-

Mix HF:DMS:p-Cresol (25:65:10).

-

Treat resin for 2 hours at 0°C. Purpose: Removes Benzyl-based side chain protections via SN2 mechanism, minimizing carbocation generation.

-

Evaporate HF and DMS under vacuum.

-

-

High HF (Cleavage):

-

Mix HF:p-Cresol (90:10).

-

Treat resin for 45 min at 0°C. Purpose: Cleaves peptide from resin and stubborn protecting groups (Arg-Tos).

-

-

Extraction:

-

Precipitate with cold diethyl ether.[7]

-

Dissolve peptide in 10-50% Acetic Acid or water (depending on solubility) and lyophilize.

-

Protocol C: Diastereomer Separation & Validation

This is the most critical step for biological validity. You will have a crude mixture containing both diastereomers.

HPLC Separation Protocol

-

Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).

-

Note: If C18 fails to resolve them, use a Phenyl-Hexyl column, which offers different selectivity based on

interactions with the phenylalanine ring.

-

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Shallow Gradient is essential.

-

Standard: 5-60% B over 30 min.

-

Optimized for Diastereomers: 0-20% B (5 min) -> 20-40% B (40 min). A slope of 0.5% B/min maximizes resolution.

-

Data Presentation: Expected Separation

| Parameter | Isomer 1 (e.g., L-L) | Isomer 2 (e.g., D-L) | Notes |

| Retention Time | |||

| Peak Shape | Sharp | Sharp | Broadening indicates aggregation; heat column to 50°C if needed. |

| Mass (ESI-MS) | Identical masses. MS cannot distinguish them. |

Diagram: Purification Logic

Caption: Separation workflow. Note that Mass Spec cannot distinguish the isomers; separation must be physical (HPLC) and validation biological or structural.

Troubleshooting & Expert Tips

-

The "Difficult Sequence" Effect: The

-methyl group acts as a "structure breaker" but also induces local folding. If the coupling after the -

Assignment of Stereochemistry: Since you started with DL, you won't know which HPLC peak corresponds to the L-isomer and which is the D-isomer.

-

Solution: Synthesize a micro-scale standard using expensive, optically pure Boc-

-methyl-L-Phe (if available) to identify the retention time of the L-isomer. -

Alternative: Co-crystallize with the target protein (X-ray) or use 2D-NMR (NOESY) to determine side-chain orientation.

-

References

-

Hruby, V. J. (1982).[8] Conformational restrictions of biologically active peptides via amino acid side chain groups.[8][9][10] Life Sciences, 31(3), 189-199. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Ilangovan, A., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Link(Note: Generalized citation for Marfey's analysis context)

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. biovera.com.au [biovera.com.au]

- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted peptide synthesis of beta-methyl-phenylalanine analogs

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of -Methyl-Phenylalanine Analogs

Abstract & Introduction

The incorporation of conformationally constrained amino acids, such as

However, the introduction of the

This guide details an optimized Microwave-Assisted SPPS (MW-SPPS) protocol. By leveraging dipolar rotation to overcome chain aggregation and steric barriers, this method ensures high-purity synthesis of

Technical Background: The Steric Challenge

The synthesis of peptides containing

-